4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine
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Overview
Description
4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopenta[d]pyrimidine ring system with a methyl group at the 4-position and an amine group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine typically involves cyclocondensation reactions. One common method includes the reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . This reaction proceeds under mild conditions and yields the desired cyclopenta[d]pyrimidine derivatives efficiently.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The amine group at the 2-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amine group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted amines.
Scientific Research Applications
4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored as a potential drug candidate due to its unique structure and reactivity.
Industry: The compound’s derivatives are used in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism by which 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amine and methyl groups. These interactions can modulate biological pathways, leading to the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
- 4-chloro-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
- N-cyclohexyl-4-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-2-amine
Uniqueness
4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 4-position and the amine group at the 2-position allows for unique reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
76881-49-7 |
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Molecular Formula |
C8H11N3 |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine |
InChI |
InChI=1S/C8H11N3/c1-5-6-3-2-4-7(6)11-8(9)10-5/h2-4H2,1H3,(H2,9,10,11) |
InChI Key |
YCGBOLMHJWHYDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCC2=NC(=N1)N |
Origin of Product |
United States |
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